EB-3D
Overview
Description
EB-3D is a potent and selective inhibitor of choline kinase alpha 1 (ChoKα1), with an inhibitory concentration (IC50) of 1 micromolar. This compound has shown significant antiproliferative activity against various cancer cell lines, particularly T-leukemia cells . This compound affects choline kinase alpha expression, AMP-activated protein kinase (AMPK) activation, apoptosis, endoplasmic reticulum stress, and lipid metabolism, making it a promising candidate for cancer treatment .
Mechanism of Action
EB-3D, also known as “1,1’-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide”, is a potent and selective choline kinase α (ChoKα) inhibitor . The following sections will detail its mechanism of action.
Target of Action
The primary target of this compound is choline kinase α (ChoKα) . This enzyme is the first step in the Kennedy pathway leading to the biosynthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes . ChoKα is particularly overexpressed and hyperactivated in aggressive breast cancer .
Mode of Action
This compound interacts with its target, ChoKα, by inhibiting its activity . This results in a reduction in the synthesis of phosphocholine . Furthermore, this compound interferes with phosphatidylcholine biosynthesis via both the CDP-choline pathway and choline uptake by the cell .
Biochemical Pathways
The inhibition of ChoKα by this compound affects the phosphatidylcholine biosynthesis pathway . This disruption in phospholipid homeostasis is associated with an alteration in cholesterol metabolism and cell survival . The effects of this compound could be explained by the modulation of the AMP-activated protein kinase signaling pathway .
Result of Action
This compound has multifactorial effects including the inhibition of ChoKα enzyme activity, downregulation of ChoKα expression, AMPK activation, apoptosis dependent on ER stress, inhibition of basal autophagy, and deregulation of lipid metabolism . These effects lead to cellular senescence, reduced tumor growth, and metastatic dissemination in breast cancer .
Biochemical Analysis
Biochemical Properties
“EB-3D” exerts effects on ChoKα expression, AMPK activation, apoptosis, endoplasmic reticulum stress, and lipid metabolism . It has been demonstrated that “this compound” is able to reduce the synthesis of phosphocholine .
Cellular Effects
“this compound” strongly impairs breast cancer cell proliferation, migration, and invasion . It induces senescence in breast cancer cell lines through the activation of the metabolic sensor AMPK and the subsequent dephosphorylation of mTORC1 downstream targets .
Molecular Mechanism
The mechanism of action of “this compound” involves its binding to ChoKα, leading to inhibition of the enzyme and subsequent effects on cellular processes . This includes changes in gene expression, enzyme inhibition or activation, and changes in lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of “this compound” over time in laboratory settings have not been fully elucidated. It has been shown to have potent antiproliferative activity in a panel of T-leukemia cell lines .
Metabolic Pathways
“this compound” is involved in the choline kinase pathway, where it inhibits the enzyme ChoKα . This leads to a reduction in the synthesis of phosphocholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EB-3D involves the preparation of symmetrical biscationic compounds. The process includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions.
Introduction of functional groups: Functional groups are introduced to the core structure to enhance its biological activity. This step involves the use of various reagents and catalysts under controlled conditions.
Purification and crystallization: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Key steps include:
Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions, ensuring consistent quality and yield.
Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to remove impurities.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
EB-3D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often in the presence of catalysts and solvents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
EB-3D has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study choline kinase alpha inhibition and its effects on cellular metabolism.
Biology: Investigated for its role in regulating cellular processes such as apoptosis, endoplasmic reticulum stress, and lipid metabolism.
Medicine: Explored as a potential anticancer agent, particularly for T-leukemia and aggressive breast cancer.
Comparison with Similar Compounds
EB-3D is unique in its potent and selective inhibition of choline kinase alpha. Similar compounds include:
EB-3P: Another choline kinase alpha inhibitor with similar biological activities but different chemical structure.
Nevanimibe hydrochloride: An inhibitor of choline kinase with distinct molecular targets and pathways.
CP-724714: A compound with inhibitory effects on choline kinase but with different pharmacological properties.
This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXVGPSPZQBBDM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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